molecular formula C14H9Cl3O B14426221 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane CAS No. 79133-02-1

1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane

Cat. No.: B14426221
CAS No.: 79133-02-1
M. Wt: 299.6 g/mol
InChI Key: YOLURZVIWIXYJT-UHFFFAOYSA-N
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Description

1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of ethane, characterized by the presence of two p-chlorophenyl groups and an epoxy group. This compound is known for its unique chemical properties and has been studied extensively for its applications in various scientific fields.

Preparation Methods

The synthesis of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane typically involves the reaction of 1,1-Bis(p-chlorophenyl)-2-chloroethane with an oxidizing agent to introduce the epoxy group. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxy group.

Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can break the epoxy ring, leading to the formation of diols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is similar to other compounds such as 1,1-Bis(p-chlorophenyl)-2-chloroethane and 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. its unique epoxy group distinguishes it from these compounds, providing different reactivity and biological activity. The presence of the epoxy group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Continued studies on this compound will likely uncover new uses and insights into its mechanisms of action.

Properties

CAS No.

79133-02-1

Molecular Formula

C14H9Cl3O

Molecular Weight

299.6 g/mol

IUPAC Name

3-chloro-2,2-bis(4-chlorophenyl)oxirane

InChI

InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)14(13(17)18-14)10-3-7-12(16)8-4-10/h1-8,13H

InChI Key

YOLURZVIWIXYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(O2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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